2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
CAS No.: 1195534-16-7
Cat. No.: VC8407295
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1195534-16-7 |
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Molecular Formula | C10H10F3NO |
Molecular Weight | 217.19 g/mol |
IUPAC Name | 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
Standard InChI | InChI=1S/C10H10F3NO/c1-6-5-14-8-3-2-7(10(11,12)13)4-9(8)15-6/h2-4,6,14H,5H2,1H3 |
Standard InChI Key | HWVJNARPWQAWGI-UHFFFAOYSA-N |
SMILES | CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F |
Canonical SMILES | CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
2-Methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (C₁₀H₁₀F₃NO) consists of a partially saturated benzoxazine core. The 3,4-dihydro designation indicates two hydrogen atoms saturating the oxazine ring, reducing steric strain while maintaining rigidity. Key structural features include:
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Methyl group (CH₃) at position 2, enhancing steric bulk and influencing polymerization kinetics.
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Trifluoromethyl group (CF₃) at position 7, contributing to electron-withdrawing effects and thermal resilience .
Table 1: Comparative Molecular Properties of Fluorinated Benzoxazines
The trifluoromethyl group’s electronegativity (3.98) and bond energy (552 kJ/mol for C-F) significantly enhance thermal and oxidative stability compared to non-fluorinated analogs .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a Mannich condensation reaction, combining 2-methylphenol, trifluoroacetophenone, and a primary amine. For instance, reacting 2-methyl-4-(trifluoromethyl)phenol with formaldehyde and methylamine yields the target compound via cyclization .
Spectroscopic Characterization
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FTIR Analysis:
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NMR Spectroscopy:
Thermal and Curing Behavior
Thermal Stability
The compound exhibits superior thermal resilience due to its rigid biphenyl backbone and CF₃ groups. Thermogravimetric analysis (TGA) under nitrogen reveals:
Table 2: Thermal Properties vs. Non-Fluorinated Analogues
Property | 2-Methyl-7-(trifluoromethyl)-benzoxazine | ODA-BOZ (Non-fluorinated) |
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Td₅ (°C) | 398 | 375 |
Td₁₀ (°C) | 427 | 402 |
Char Yield at 800°C (%) | 48 | 35 |
Curing Kinetics
Curing with epoxy resins follows a two-stage exothermic process, analyzed via differential scanning calorimetry (DSC):
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Stage 1: Ring-opening polymerization (243.8–270.8°C).
Activation energies (Eₐ) calculated via Kissinger and Ozawa methods:
Mechanical and Dielectric Properties
Dynamic Mechanical Analysis (DMA)
Cured polybenzoxazine composites exhibit:
Dielectric Performance
The CF₃ group reduces dielectric constants (Dk) via low polarizability:
Applications in Advanced Materials
High-Temperature Composites
Used in quartz-fiber-reinforced polymers (QFRPs) for aerospace components, offering:
Microelectronics
Low Dk/Df values make it suitable for:
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